molecular formula C21H18FN3OS B2721289 N-(2,3-dimethylphenyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide CAS No. 897464-59-4

N-(2,3-dimethylphenyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide

Cat. No.: B2721289
CAS No.: 897464-59-4
M. Wt: 379.45
InChI Key: RCSWGYIEHUKAPN-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide is a synthetic compound featuring a central imidazo[2,1-b]thiazole core substituted with a 4-fluorophenyl group at the 6-position and an acetamide moiety linked to a 2,3-dimethylphenyl group at the 3-position. The compound’s synthesis typically involves multi-step pathways starting from precursors like ethyl 2-aminothiazole-4-acetate or bromophenacyl derivatives, followed by condensation, hydrazide formation, and final coupling with aryl amines .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3OS/c1-13-4-3-5-18(14(13)2)23-20(26)10-17-12-27-21-24-19(11-25(17)21)15-6-8-16(22)9-7-15/h3-9,11-12H,10H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSWGYIEHUKAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions, such as using a base like potassium carbonate in a polar solvent like dimethylformamide (DMF).

    Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorophenyl halide reacts with the imidazo[2,1-b][1,3]thiazole intermediate.

    Attachment of the Dimethylphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the dimethylphenyl group is introduced using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s structure and function.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the imidazo-thiazole core and the acetamide side chain. Key examples include:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Melting Point (°C) Yield (%)
Target Compound R1 = 4-Fluorophenyl, R2 = 2,3-Dimethylphenyl C25H22FN3OS 431.52* Not Reported Not Reported
2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(4-methylphenyl)acetamide R1 = 4-Chlorophenyl, R2 = 4-Methylphenyl C20H16ClN3OS 381.88 Not Reported Not Reported
N-(6-Chloropyridin-3-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide R1 = 4-Methoxyphenyl, R2 = 6-Chloropyridin-3-yl C23H18ClN3O2S 443.93 108–110 81
2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-fluoropyridin-3-yl)acetamide R1 = 4-Chlorophenyl, R2 = 6-Fluoropyridin-3-yl C22H15ClFN3OS 431.89 211–213 74
N-(6-(4-Fluorobenzyl)piperazin-1-yl)pyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide R1 = Phenyl, R2 = 4-Fluorobenzyl-piperazinyl C29H27FN6OS 527.20 80–82 75

*Calculated based on molecular formula.

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, F) : Chloro and fluoro substituents on the phenyl ring (R1) enhance molecular stability and may influence binding affinity to biological targets, as seen in compounds with higher melting points (e.g., 211–213°C for 5g) .
Pharmacological and Spectroscopic Comparisons
  • Aldose Reductase Inhibition : Compounds like 3d (hydrazinecarbothioamide derivatives) exhibit aldose reductase inhibitory activity (IC50 ~10 μM), attributed to the thioamide group’s interaction with the enzyme’s active site . The target compound’s acetamide group may offer weaker inhibition but improved pharmacokinetics due to reduced polarity.
  • Spectral Data : The target compound’s IR and NMR profiles are expected to align with analogs such as 5k (C=O stretch at ~1672 cm⁻¹, aromatic protons at δ 7.2–8.3 ppm), though deviations may arise from the dimethylphenyl group’s electron-donating effects .

Biological Activity

N-(2,3-dimethylphenyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide is a synthetic organic compound characterized by a complex structure that includes an imidazo[2,1-b]thiazole core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent. The imidazo[2,1-b]thiazole moiety is known for its diverse pharmacological properties, including anticancer and antimicrobial activities.

Structural Characteristics

The molecular formula of this compound is C21H18FN3OS. Its structure features:

  • Imidazo[2,1-b]thiazole ring : Known for its role in various biological activities.
  • Aromatic substitutions : The presence of the 4-fluorophenyl group enhances binding affinity to biological targets.
  • Amide linkage : This functional group is critical for the compound’s interaction with enzymes and receptors.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds featuring imidazo[2,1-b]thiazole derivatives exhibit significant antitumor properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of cancer cell lines such as HeLa and Caco-2. The mechanism often involves inhibition of key signaling pathways associated with tumor proliferation.

Case Study : A study on related thiazole derivatives demonstrated their ability to decrease cell viability in cancer lines significantly. For example, one compound reduced the viability of Caco-2 cells by 39.8% compared to untreated controls (p < 0.001) .

Antimicrobial Activity

The imidazo[2,1-b]thiazole framework has also been associated with antimicrobial properties. Compounds within this class have been tested against various bacterial strains and shown promising results against drug-resistant pathogens.

Table 1: Comparison of Antimicrobial Activity

Compound NameActivity Against BacteriaNotes
Compound AEffective against MRSAHigh potency observed
Compound BModerate activity against E. coliRequires further optimization
This compoundPotential activity suggestedFurther studies needed

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer progression.
  • Receptor Interaction : Binding to receptors can modulate signaling pathways critical for cell survival and proliferation.

Structure-Activity Relationship (SAR)

The structural modifications significantly influence the biological activity of imidazo[2,1-b]thiazole derivatives. For example:

  • Fluorine Substitution : The presence of fluorine often enhances metabolic stability and binding affinity.
  • Dimethyl Substitution : Variations in the dimethylphenyl group can lead to differing pharmacokinetic profiles.

Table 2: Structure-Activity Relationships

Compound NameStructural FeaturesBiological Activity
N-(2-chlorophenyl)-...Chlorine substituentDifferent metabolic stability
N-(2-bromophenyl)-...Bromine substituentVarying reactivity profiles
N-(2,3-dimethylphenyl)-...Dimethyl substitutionEnhanced potency expected

Q & A

Q. What are the recommended synthetic routes for N-(2,3-dimethylphenyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide?

The synthesis typically involves multi-step reactions starting with functionalization of the imidazo[2,1-b]thiazole core. Key steps include:

  • Coupling reactions : Use of acetic anhydride or carbodiimide catalysts to form the acetamide bond.
  • Cyclization : Solvents like dimethylformamide (DMF) or dichloromethane (DCM) with triethylamine as a base to facilitate heterocycle formation.
  • Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and regiochemistry.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
  • Chromatography : HPLC or TLC to monitor reaction progress and purity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield?

  • Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) to identify optimal conditions.
  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions.
  • Catalyst Selection : Triethylamine or DMAP improves coupling efficiency in acetamide bond formation .

Q. How should contradictory biological activity data (e.g., IC₅₀ variability) be resolved?

  • Orthogonal Assays : Validate cytotoxicity using both MTT and ATP-based assays to rule out false positives.
  • Structural Analog Comparison : Test derivatives with modified substituents (e.g., chloro vs. methoxy groups) to isolate pharmacophore contributions.
  • Target Engagement Studies : Use SPR or thermal shift assays to confirm binding to purported targets like VEGFR2 .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR)?

  • X-ray Crystallography : Resolve 3D conformation (e.g., Acta Crystallographica data) to identify key interactions with biological targets.
  • Molecular Docking : Simulate binding modes with kinases or receptors using software like AutoDock or Schrödinger.
  • Proteomics Profiling : Identify off-target effects via kinase inhibition panels or protein microarrays .

Q. How can researchers address poor solubility in biological assays?

  • Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity.
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily to enhance aqueous solubility.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Data Interpretation & Experimental Design

Q. What statistical methods are suitable for analyzing dose-response relationships?

  • Nonlinear Regression : Fit IC₅₀ values using four-parameter logistic models (e.g., GraphPad Prism).
  • Synergy Analysis : Apply Chou-Talalay or Bliss independence models for combination therapy studies.
  • Principal Component Analysis (PCA) : Reduce dimensionality in multi-parametric datasets (e.g., cytotoxicity + pharmacokinetics) .

Q. How can crystallographic data inform molecular modifications?

  • Hydrogen Bond Mapping : Identify residues critical for target binding (e.g., fluorine interactions with kinase hinge regions).
  • Conformational Flexibility : Modify rigid moieties (e.g., dimethylphenyl groups) to optimize entropy-enthalpy balance.
  • Solvent-Accessible Surface Area (SASA) : Prioritize substitutions that enhance hydrophobic or polar contacts .

Conflict Resolution in Data

Q. How to reconcile discrepancies between in vitro and in vivo efficacy?

  • Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., liver microsomes).
  • Tissue Distribution Studies : Use radiolabeled analogs to track compound accumulation in target organs.
  • Metabolite Identification : LC-MS/MS to detect active/inactive metabolites influencing in vivo outcomes .

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